molecular formula C19H24N4O2 B12238902 2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

Cat. No.: B12238902
M. Wt: 340.4 g/mol
InChI Key: UPCAAHRUOZAFFP-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylphenoxy group, a methylpyridazinyl group, and an azetidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves a multi-step process. The synthetic route often starts with the preparation of the key intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . The reaction conditions may involve cycloaddition reactions and N-furoylation processes . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular pathways. In medicine, it has potential therapeutic applications due to its ability to modulate specific biological targets. Additionally, in the industrial sector, it is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide include other derivatives with dimethylphenoxy, methylpyridazinyl, or azetidinyl groups. For example, N-(2-(3,5-dimethylphenoxy)ethyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a related compound that shares some structural similarities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C19H24N4O2/c1-13-5-7-17(9-14(13)2)25-12-19(24)22(4)16-10-23(11-16)18-8-6-15(3)20-21-18/h5-9,16H,10-12H2,1-4H3

InChI Key

UPCAAHRUOZAFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C)C

Origin of Product

United States

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